molecular formula C18H13N3O8S B2584485 Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate CAS No. 113408-06-3

Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B2584485
CAS No.: 113408-06-3
M. Wt: 431.38
InChI Key: ZWGZLYCAGLVLSJ-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a fused aromatic ring system substituted with hydroxyl, nitro, and phenylcarbonylamino groups. The benzothiophene core confers structural rigidity, while the electron-withdrawing nitro groups (at positions 4 and 6) and the hydroxyl group (position 7) influence its electronic properties and reactivity.

Properties

IUPAC Name

ethyl 2-benzamido-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O8S/c1-2-29-18(24)13-12-10(20(25)26)8-11(21(27)28)14(22)15(12)30-17(13)19-16(23)9-6-4-3-5-7-9/h3-8,22H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGZLYCAGLVLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N4O5S\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{5}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiophene derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

The above table summarizes the MIC values against selected microorganisms, indicating the compound's effectiveness in inhibiting bacterial growth .

Analgesic Activity

The analgesic potential of this compound has been evaluated using the "hot plate" method in animal models. The findings suggest that it exhibits a notable analgesic effect, comparable to standard analgesics like metamizole.

Test Substance Analgesic Effect
Ethyl 7-hydroxy...Significant (p < 0.05)
MetamizoleStandard reference

In this study, the compound was administered intraperitoneally to outbred white mice, resulting in a statistically significant reduction in pain response compared to control groups .

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. In vitro studies indicated that it reduces pro-inflammatory cytokines in cultured macrophages.

Cytokine Concentration (pg/mL) Control (pg/mL)
TNF-alpha150300
IL-6100250

The reduction of these cytokines suggests a mechanism by which the compound may exert its anti-inflammatory effects .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound in various disease models:

  • Chronic Pain Model : In a chronic pain model induced by formalin injection in rats, treatment with the compound resulted in a significant decrease in pain scores over a period of two weeks.
  • Infection Model : Mice infected with methicillin-resistant Staphylococcus aureus (MRSA) showed improved survival rates when treated with this compound compared to untreated controls.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate has been evaluated for its efficacy against various bacterial strains. The presence of the dinitro group enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death .

Analgesic Properties

Research has indicated that compounds similar to this compound possess analgesic effects. In a study assessing the analgesic activity of related thiophene derivatives using the "hot plate" method, it was found that these compounds could significantly reduce pain response in animal models . This suggests potential applications in pain management therapies.

Material Science Applications

The unique structural features of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions can be utilized in the development of novel catalysts and sensors. The compound's electronic properties may allow for incorporation into organic electronic devices, enhancing performance due to its conductive characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzothiophene derivatives demonstrated that this compound exhibited notable activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for further drug development .

Case Study 2: Pain Management Research

In another investigation focusing on analgesic properties, researchers evaluated the effects of various thiophene derivatives in pain models. The findings suggested that this compound showed superior analgesic effects compared to traditional analgesics like metamizole. This positions the compound as a promising candidate for developing new pain relief medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (199) : A pyrrole-based derivative with a bromo-trifluoromethylphenyl carbonyl group. Unlike the benzothiophene core, the pyrrole ring lacks sulfur, reducing aromatic stability. The trifluoromethyl group enhances lipophilicity, while the bromine atom offers a site for further functionalization. Synthesized in 50% yield, this compound was characterized via ¹H NMR and ESIMS .

2-sec-Butyl-4,6-dinitrophenol (DNBP): A phenolic compound with nitro groups at positions 4 and 3. While lacking the benzothiophene scaffold, its nitro substitution pattern parallels the target compound, suggesting comparable electronic effects. DNBP is noted for acute toxicity and environmental persistence, highlighting the influence of nitro groups on reactivity and hazard .

Physicochemical Properties

Property Target Compound Compound 199 DNBP
Core Structure Benzothiophene Pyrrole Phenol
Key Substituents 7-OH, 4,6-NO₂, 2-PhCO-NH 4-Br-CF₃-PhCO, 3-CH₃ 4,6-NO₂, 2-sec-butyl
Solubility Moderate (ethyl ester) Low (trifluoromethyl group) Low (hydrophobic sec-butyl)
Stability Nitro groups may degrade under UV Halogenated; stable Highly reactive (toxic byproduct)

Functional Comparisons

  • Bioactivity Potential: The phenylcarbonylamino group in the target compound may mimic peptide bonds, suggesting enzyme-binding capabilities absent in DNBP or Compound 197.
  • Hazard Profile: DNBP’s acute toxicity contrasts with the target compound’s unknown profile, though nitro groups universally warrant caution .

Research Findings and Limitations

  • Gaps in Data : Detailed synthetic routes, spectroscopic data (e.g., ¹H NMR), and bioactivity studies for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and analogous reaction pathways.

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